MK-212 hydrochloride
Description
Historical Context of Serotonergic Receptor Agonist Discovery and MK-212 Hydrochloride's Emergence
The discovery of serotonergic receptor agonists and the subsequent emergence of compounds like this compound are intertwined with the broader efforts to understand the complex roles of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the central nervous system and peripheral tissues. Serotonin acts on a diverse family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), with numerous subtypes within these classes. The development of selective agonists and antagonists has been crucial for dissecting the functions of these individual receptor subtypes.
MK-212, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is an arylpiperazine derivative wikipedia.org. It emerged as a research compound characterized by its agonist activity at serotonin 5-HT2 receptors wikipedia.org. Early studies, such as that by Clineschidt and colleagues in 1977, investigated the effects of MK-212 in animal models, observing responses correlated with the binding of indolealkylamine receptors like serotonin and tryptamine (B22526) receptors wikipedia.org. These observations included increased muscle twitching frequency, increased head twitching, an increase in the strength of the crossed extensor reflex in spinalized rats, and the induction of complex motor syndrome wikipedia.org.
Further research refined the understanding of MK-212's receptor profile, identifying it as a non-selective serotonin 5-HT2 receptor agonist or, more specifically, a "relatively selective serotonin 5-HT2C receptor full agonist" wikipedia.org. It demonstrates agonist activity at 5-HT2C, 5-HT2B, and 5-HT2A receptors, in that order of potency wikipedia.org. MK-212 is a full agonist at the 5-HT2C receptor, a moderate-efficacy partial agonist at the 5-HT2B receptor, and a partial to full agonist at the 5-HT2A receptor wikipedia.org. Its potency is similar for 5-HT2C and 5-HT2B receptors, with significantly lower relative potency (10- to 30-fold) at the 5-HT2A receptor wikipedia.org. It also shows low affinity for 5-HT1A and 5-HT1B receptors wikipedia.org. This receptor profile established MK-212 as a valuable tool for investigating the specific roles of 5-HT2 receptor subtypes, particularly the 5-HT2C receptor.
Significance of this compound as a Research Tool
The significance of this compound as a research tool lies primarily in its ability to selectively activate 5-HT2C receptors, among other 5-HT2 subtypes. This selectivity, particularly over 5-HT1A and 5-HT1B receptors, has allowed researchers to probe the specific physiological and behavioral consequences of stimulating 5-HT2C receptors in isolation or in the context of other serotonergic receptor activations wikipedia.org.
Its use has been instrumental in elucidating the functions of 5-HT2C receptors in various biological processes. By administering MK-212 in experimental settings, researchers can observe the resulting effects and infer the involvement of 5-HT2C receptors in those processes. This is particularly valuable in complex systems like the central nervous system, where multiple serotonin receptor subtypes are present and interact.
This compound is widely available from chemical suppliers for laboratory research use tocris.comcaymanchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comrndsystems.comabcam.comaxonmedchem.comglpbio.comscbt.comglpbio.commedkoo.com. Its well-characterized pharmacological profile and commercial availability have made it a standard tool in laboratories studying serotonin receptor function and its implications in various physiological and pathophysiological states.
Overview of Key Research Areas Explored for this compound
Research utilizing this compound has spanned a variety of areas, primarily focusing on the roles of 5-HT2C receptors. Some key areas include:
Neuroscience and Behavior: MK-212 has been used to investigate the involvement of 5-HT2C receptors in behaviors such as food intake, anxiety, locomotor activity, and drug-seeking behavior caymanchem.comabcam.comnih.govncats.io. Studies have shown that MK-212 can reduce food intake in fasted rats caymanchem.comnih.gov. It has also been explored for its effects on anxiety and motor activity in mice, with findings suggesting anxiolytic activity at lower doses abcam.comncats.io. Research has also indicated that stimulation of 5-HT2C receptors by MK-212 can attenuate cue and cocaine-primed reinstatement of cocaine-seeking behavior in rats caymanchem.comsigmaaldrich.com.
Endocrine Function: MK-212 has been used to study the regulation of hormone secretion by serotonergic receptors. It has been shown to promote the secretion of serum prolactin and cortisol in humans wikipedia.orgncats.ionih.gov. Studies have investigated the prolactin and cortisol responses to MK-212 in both healthy individuals and patient populations to understand potential alterations in serotonergic signaling in certain conditions nih.gov.
Spinal Cord Function: Research has utilized MK-212 to explore the role of 5-HT2C receptors in spinal cord function, including their involvement in motoneuron activity and recovery after spinal cord injury tocris.comrndsystems.com.
Maternal Behavior: Studies in animal models have investigated the effects of MK-212 on maternal behaviors, suggesting an involvement of 5-HT2C receptors in these complex processes core.ac.uknih.gov.
Psychiatric Disorders: Due to the implicated role of serotonin in various psychiatric conditions, MK-212 has been used in research models related to disorders such as obsessive-compulsive disorder (OCD) and potentially as a tool in models of antipsychotic activity nih.govresearchgate.net. Studies in OCD patients have examined hormonal responses to MK-212 to assess serotonergic system function nih.gov. Research in animal models has also explored the potential for repeated administration of MK-212 to induce sensitization of antipsychotic-like activity researchgate.net.
These research areas highlight the diverse applications of this compound as a pharmacological probe to understand the multifaceted roles of serotonin receptors, particularly the 5-HT2C subtype, in both normal physiological function and in the context of disease models.
Here is a summary of some research findings involving this compound:
Table 1: Summary of Select Research Findings with this compound
| Research Area | Model/Subject | Key Finding(s) | Source(s) |
| Food Intake | Fasted Rats | Reduces food intake. caymanchem.comnih.gov | caymanchem.comnih.gov |
| Anxiety | Mice | Exhibits anxiolytic activity at low doses. abcam.comncats.io | abcam.comncats.io |
| Drug-Seeking Behavior | Rats (cocaine-primed) | Attenuates cue and cocaine-primed reinstatement of cocaine-seeking behavior. caymanchem.comsigmaaldrich.com | caymanchem.comsigmaaldrich.com |
| Endocrine Function | Humans | Promotes secretion of serum prolactin and cortisol. wikipedia.orgncats.ionih.gov | wikipedia.orgncats.ionih.gov |
| Spinal Cord Function | Rats | Involved in recovery of motoneuron and locomotor function after spinal cord injury. tocris.comrndsystems.com | tocris.comrndsystems.com |
| Maternal Behavior | Postpartum Rats | Disrupts major components of maternal behavior (pup retrieval, licking, nursing, nest building). core.ac.uknih.gov | core.ac.uknih.gov |
| Psychiatric Models | OCD Patients | Blunted prolactin and cortisol response compared to controls, suggesting diminished serotonergic responsivity. nih.gov | nih.gov |
| Psychiatric Models | Rats | Repeated administration can induce sensitization of antipsychotic-like activity in conditioned avoidance response. researchgate.net | researchgate.net |
| Receptor Selectivity | HEK293 cells | Selective for 5-HT2C over 5-HT2A receptors (IC50 values: 0.028 μM for 5-HT2C, 0.42 μM for 5-HT2A). tocris.comrndsystems.comabcam.comncats.io | tocris.comrndsystems.comabcam.comncats.io |
| Receptor Potency | Various | Agonist potency order: 5-HT2C > 5-HT2B > 5-HT2A. Full agonist at 5-HT2C, moderate-efficacy partial at 5-HT2B, partial to full at 5-HT2A. wikipedia.org | wikipedia.org |
Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.
Table 2: this compound Receptor Activity (In Vitro Examples)
| Receptor Subtype | Activity | IC50/EC50 (μM) | Model System | Source(s) |
| Human 5-HT2C | Agonist | 0.028 (IC50) | HEK293 cells (HEK293) | tocris.comrndsystems.comabcam.comncats.io |
| Human 5-HT2A | Agonist | 0.42 (IC50) | HEK293 cells (HEK293) | tocris.comrndsystems.comabcam.comncats.io |
| 5-HT2C | Agonist | 0.028 (EC50) | Calcium mobilization assay | caymanchem.combertin-bioreagent.commedchemexpress.com |
| 5-HT2A | Agonist | 0.42 (EC50) | Calcium mobilization assay | caymanchem.com |
| 5-HT2B | Agonist | Similar to 5-HT2C potency | Not specified in detail | wikipedia.org |
| 5-HT1A | Low affinity | - | Not specified in detail | wikipedia.org |
| 5-HT1B | Low affinity | - | Not specified in detail | wikipedia.org |
Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.
These examples of research findings demonstrate the utility of this compound in probing the specific functions of serotonin receptor subtypes and their involvement in a wide array of biological processes.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZGLUIYAZQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64022-27-1 (Parent) | |
| Record name | MK-212 hydrochloride | |
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DSSTOX Substance ID |
DTXSID60210668 | |
| Record name | MK-212 hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-58-1, 67250-10-6 | |
| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | MK-212 hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MK-212 HYDROCHLORIDE | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-212 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |
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Pharmacological Characterization of Mk 212 Hydrochloride
Receptor Binding and Selectivity Profiles
MK-212 hydrochloride demonstrates a distinct binding profile, showing a marked preference for the 5-HT2 receptor family. Its selectivity is most pronounced for the 5-HT2C receptor subtype over other related subtypes.
MK-212 acts as an agonist at 5-HT2 receptors, meaning it binds to and activates these receptors. Its potency and the nature of its agonistic activity—whether it is a full or partial agonist—vary across the different 5-HT2 receptor subtypes.
This compound is characterized as a potent and selective agonist at the 5-HT2C receptor. nih.gov In studies using human receptors expressed in HEK293 cells, MK-212 displayed an IC50 value of 0.028 µM (or 28 nM) for the 5-HT2C receptor. Research indicates that it acts as a full agonist at this receptor subtype. Functional assays measuring intracellular calcium mobilization in CHO-K1 cells have confirmed its high potency at the 5-HT2C receptor relative to other 5-HT2 subtypes. nih.gov
At the 5-HT2B receptor, this compound functions as a moderate-efficacy partial agonist. nih.gov Its potency at the 5-HT2B receptor is generally lower than at the 5-HT2C receptor. In functional assays, the relative efficacy of MK-212 at the 5-HT2B receptor was reported to be 62% compared to serotonin (B10506). nih.gov The rank order of potency for piperazine (B1678402) compounds like MK-212 is typically 5-HT2C > 5-HT2B > 5-HT2A. nih.gov
This compound shows considerably lower potency at the 5-HT2A receptor compared to the 5-HT2C receptor. Studies have reported an IC50 value of 0.42 µM (or 420 nM) for human 5-HT2A receptors, which is 15-fold higher than its IC50 for the 5-HT2C receptor. It is considered a partial agonist at the 5-HT2A receptor, with a reported relative efficacy of 45% compared to serotonin in functional assays. nih.gov
| Receptor Subtype | Potency (IC50/EC50) | Efficacy | Reference |
|---|---|---|---|
| 5-HT2C | 28 nM (IC50) | Full Agonist | |
| 5-HT2B | - | Partial Agonist (62%) | nih.gov |
| 5-HT2A | 420 nM (IC50) | Partial Agonist (45%) | nih.gov |
In contrast to its high affinity for the 5-HT2C receptor, this compound demonstrates low affinity for other serotonin receptor subtypes, including the 5-HT1A and 5-HT1B receptors. This lack of significant binding to these other subtypes contributes to its characterization as a relatively selective 5-HT2C receptor agonist.
Comparative studies reveal distinct differences between MK-212 and the endogenous neurotransmitter serotonin in their electrophysiological and biochemical effects, highlighting the unique way MK-212 interacts with central serotonergic systems. nih.gov
Electrophysiological Assessment: Electrophysiological studies have shown that MK-212 and serotonin can have different effects depending on the brain region. nih.gov
Cortical Neurons: When applied to spontaneously firing somatosensory cerebral cortical neurons in rats, MK-212 produced only weak and variable inhibition of neuronal activity compared to the consistent and strong inhibitory effects of serotonin. nih.gov
Dorsal Raphe Neurons: In contrast, when applied to serotonin-containing neurons in the dorsal raphe nucleus, MK-212 exerted potent inhibitory effects on neuronal firing that were equivalent to those observed with serotonin. nih.gov
Biochemical Assessment: Biochemically, MK-212 also shows a different profile from serotonin.
Phosphoinositide Hydrolysis: Like serotonin, MK-212's agonist activity at 5-HT2C and 5-HT2A receptors is linked to the stimulation of the phosphoinositide hydrolysis second messenger pathway.
Serotonin Release: A key biochemical distinction was observed in neurotransmitter release assays. While serotonin and other agonists like D-lysergic acid diethylamide (LSD) can inhibit the release of radiolabeled serotonin ([3H]5-HT) from brain tissue slices, MK-212 did not affect this in vitro release from slices of rat hypothalamus. nih.gov This suggests that MK-212 does not act on the presynaptic autoreceptors that regulate serotonin release in the same manner as serotonin itself. nih.gov
| Assessment Type | Finding | MK-212 Effect | Serotonin Effect | Reference |
|---|---|---|---|---|
| Electrophysiological | Activity on Cortical Neurons | Weak, variable inhibition | Strong inhibition | nih.gov |
| Activity on Dorsal Raphe Neurons | Potent inhibition | Potent inhibition | nih.gov | |
| Biochemical | In Vitro [3H]5-HT Release (Hypothalamus) | No effect | Inhibition | nih.gov |
Agonist Activity at Serotonin 5-HT2 Receptors
Intracellular Signaling Pathways and Mechanisms of Action
The binding of this compound to the 5-HT2C receptor triggers a series of intracellular events that are fundamental to its mechanism of action. These pathways involve the hydrolysis of membrane phospholipids, activation of key enzymes, and modulation of intracellular ion concentrations.
Stimulation of Phosphoinositide Hydrolysis in Cerebral Cortex
This compound has been demonstrated to be a full agonist in stimulating phosphoinositide hydrolysis in the cerebral cortex through its action on 5-HT2C receptors. This process is a hallmark of 5-HT2C receptor activation. The binding of an agonist, such as MK-212, to the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Research has shown that various 5-HT2C receptor agonists can stimulate the turnover of phosphoinositides. In studies comparing the efficacy of different agonists, MK-212 has been shown to be as effective as serotonin in stimulating this pathway. The table below summarizes the relative efficacies of MK-212 and other compounds in stimulating phosphoinositide hydrolysis, as a measure of their agonistic activity at the 5-HT2C receptor.
| Compound | Relative Efficacy (vs. Serotonin) |
|---|---|
| Serotonin | 1.00 |
| MK-212 | 1.02 |
| m-Chlorophenylpiperazine (mCPP) | 0.85 |
Activation of Protein Kinase C (PKC)
The stimulation of phosphoinositide hydrolysis by this compound directly leads to the activation of Protein Kinase C (PKC). One of the second messengers produced from PIP2 hydrolysis, diacylglycerol (DAG), is a key activator of PKC. Upon its generation, DAG remains in the cell membrane and recruits PKC from the cytosol to the membrane, where it becomes activated.
The activation of PKC is a crucial downstream event in the 5-HT2C receptor signaling cascade initiated by MK-212. Activated PKC can then phosphorylate a wide array of intracellular proteins, thereby modulating their activity and leading to various cellular responses. While the general pathway of 5-HT2C receptor-mediated PKC activation is well-established, specific studies detailing the direct quantification of PKC activation by this compound are limited. However, based on its potent stimulation of the phosphoinositide-DAG pathway, robust activation of PKC is an expected and integral part of its mechanism of action.
Modulation of Intracellular Calcium Release
In conjunction with the activation of PKC, the stimulation of 5-HT2C receptors by this compound also leads to the modulation of intracellular calcium (Ca2+) concentrations. The other second messenger produced from PIP2 hydrolysis, inositol trisphosphate (IP3), diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding triggers the release of stored Ca2+ from the endoplasmic reticulum into the cytosol, leading to a transient increase in the intracellular Ca2+ concentration.
This elevation in intracellular Ca2+ acts as another important second messenger, influencing a variety of cellular processes, including enzyme activation, gene transcription, and neuronal excitability. Studies have indicated that 5-HT2C receptor agonists can induce intracellular calcium release, and while specific detailed research on this compound is not extensive, its role as a potent 5-HT2C agonist strongly supports its function in this pathway.
Regulation of Short Transient Receptor Potential Calcium Channels
Currently, there is a lack of specific research findings directly investigating the regulation of Short Transient Receptor Potential Calcium (TRPC) channels by this compound. While 5-HT2C receptor activation and the subsequent increase in intracellular calcium can potentially influence the activity of various ion channels, direct evidence linking MK-212 to the modulation of TRPC channels has not been established in the available scientific literature.
Neurotransmitter Modulation
The intracellular signaling cascades initiated by this compound ultimately lead to the modulation of various neurotransmitter systems in the brain.
Influence on Dopamine (B1211576) Release
This compound has been shown to influence the release of dopamine, particularly in the nucleus accumbens, a key region of the brain's reward system. Research indicates that activation of 5-HT2C receptors can exert an inhibitory effect on dopamine release.
One study investigated the effect of MK-212 on morphine-induced dopamine release in the rat nucleus accumbens. The findings demonstrated that pretreatment with MK-212 significantly inhibited the increase in extracellular dopamine levels typically induced by morphine. This suggests that MK-212, through its agonistic action at 5-HT2C receptors, can modulate the dopaminergic system by attenuating dopamine release.
| Treatment | Effect on Dopamine Release in Nucleus Accumbens |
|---|---|
| Morphine | Increase |
| MK-212 + Morphine | Inhibition of Morphine-induced increase |
This modulatory role on dopamine release is a significant aspect of the pharmacological profile of this compound and has implications for its potential effects on behaviors and functions regulated by the dopaminergic system.
Influence on Glutamate (B1630785) Release
The activation of serotonin 5-HT2C receptors, for which this compound is an agonist, has been shown to modulate the release of glutamate. Research indicates that stimulation of 5-HT2A/C receptors can lead to an enhancement of presynaptic glutamate release. nih.gov This suggests a mechanism where the serotonergic system, through receptors like 5-HT2C, can influence excitatory neurotransmission.
In the context of the prefrontal/frontal cortex, studies have explored the effects of compounds that interact with 5-HT2C receptors on stress-induced glutamate release. For instance, the antagonist S32006, when administered chronically, did not by itself prevent the stress-induced increase of glutamate release, highlighting the complex interplay of receptor systems in modulating glutamate dynamics. nih.gov While this study focused on an antagonist, it underscores the role of the 5-HT2C receptor in the glutamatergic system. The specific action of agonists like MK-212 on glutamate release can be complex, potentially involving both direct presynaptic mechanisms and broader neural circuit effects.
Effects on Catecholamine Neurons in the Solitary Tract Nucleus
The solitary tract nucleus (NTS) is a critical brainstem region involved in processing visceral sensory information and regulating autonomic functions. wikipedia.org Catecholamine (CA) neurons within the NTS play a significant role in these processes. nih.gov The activity of these neurons is modulated by various neurotransmitters, including serotonin.
Research using patch-clamp techniques in brain slices from transgenic mice has directly examined the effects of the 5-HT2C receptor agonist MK-212 on identified catecholamine neurons in the NTS. nih.gov These neurons are identified by the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.
The application of MK-212 (at a concentration of 10 μM) revealed mixed effects on the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), which are largely mediated by glutamate. nih.gov In a population of tested NTS catecholamine neurons, MK-212 produced different responses:
Increased sEPSC Frequency : In a subset of neurons, MK-212 led to a slight increase in the frequency of sEPSCs. nih.gov
Decreased sEPSC Frequency : Conversely, in another group of these neurons, MK-212 caused a significant decrease in sEPSC frequency. nih.gov
These findings indicate that MK-212, through its action on 5-HT2C receptors, can modulate the glutamatergic inputs to catecholamine neurons in the solitary tract nucleus in a heterogeneous manner, either exciting or inhibiting them by altering presynaptic glutamate release. nih.gov
The following table summarizes the observed effects of MK-212 on the spontaneous excitatory postsynaptic current (sEPSC) frequency in NTS catecholamine neurons.
| Response to MK-212 (10 μM) | Percentage of Neurons Affected | Nature of Effect on Glutamate Input |
| Increase in sEPSC Frequency | 33% (2 out of 6 neurons) | Excitatory (Increased Glutamate Release) |
| Decrease in sEPSC Frequency | 50% (3 out of 6 neurons) | Inhibitory (Decreased Glutamate Release) |
| No Significant Effect | 17% (1 out of 6 neurons) | Neutral |
Data sourced from a study on serotonin's effects on NTS-CA neurons. nih.gov
This differential modulation suggests that the 5-HT2C receptor system provides a nuanced regulation of the catecholaminergic output from the NTS, which could have significant implications for the control of autonomic functions like food intake and cardiovascular reflexes. nih.govnih.gov
Neurobiological and Behavioral Effects of Mk 212 Hydrochloride
Motor Activity and Coordination
MK-212 hydrochloride exerts significant dose-dependent effects on motor functions in animal models, ranging from a general reduction in spontaneous activity to the induction of a specific syndrome of motor behaviors.
A consistent finding across multiple studies is that MK-212 suppresses motor activity. The compound has been shown to produce a dose-dependent reduction in spontaneous ambulatory behavior in rats. nih.gov This effect is evident in various behavioral paradigms. For example, a high dose of 4.0 mg/kg was found to induce significant motor-suppressant effects in both the elevated plus-maze and the open-field arena. proquest.com Even a lower dose of 0.5 mg/kg resulted in hypoactivity in the EPM. proquest.com This reduction in locomotion is believed to be mediated by the stimulation of serotonin (B10506) receptors. nih.gov
At certain doses, MK-212 can elicit a collection of behaviors known as a complex motor syndrome. In rats, systemic administration of MK-212 at doses between 1.25 mg/kg and 5 mg/kg was observed to produce a syndrome similar to that caused by other treatments that enhance central serotonin receptor activation, such as the combination of pargyline (B1678468) and tryptophan. nih.gov This syndrome is characteristic of central serotonin-like activity and indicates a potent effect of MK-212 on the motor systems regulated by serotonin. nih.gov
| Effect | Dose Range (mg/kg) | Animal Model | Source |
|---|---|---|---|
| Hypoactivity / Motor Suppression | 0.5 - 4.0 | Rat | proquest.comnih.gov |
| Complex Motor Syndrome | 1.25 - 5.0 | Rat | nih.gov |
Influence on Prepulse Inhibition (PPI) Deficits
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). It is considered a measure of sensorimotor gating, a process that filters sensory information. Deficits in PPI are observed in various neuropsychiatric conditions.
The role of the 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, MK-212, in modulating PPI has been a subject of scientific investigation. Research in animal models indicates that systemic administration of MK-212 does not significantly affect normal PPI behavior on its own. However, it demonstrates a notable capacity to reverse PPI deficits that have been pharmacologically induced. nih.gov
In studies where PPI deficits were induced in mice using the N-methyl-d-aspartate (NMDA) receptor antagonist MK-801, subsequent administration of MK-212 was shown to rescue or reverse these deficits. nih.gov This suggests a restorative effect on sensorimotor gating under specific pathological conditions. Further investigation into the neural circuits involved has identified the medial prefrontal cortex and the ventral hippocampus as critical brain regions for this reversal effect. nih.gov Local infusion of MK-212 directly into these areas successfully rescued the MK-801-induced PPI deficits, whereas infusion into the nucleus accumbens or ventral tegmental area did not produce the same effect. nih.gov
These findings highlight that the therapeutic potential of 5-HT2C agonists like MK-212 on sensorimotor gating deficits is mediated through specific neural pathways involving the prefrontal cortex and hippocampus. nih.gov
Feeding Behavior and Metabolism
This compound, acting as a selective agonist at 5-HT2 receptor sites with a notable affinity for the 5-HT2C subtype, has been demonstrated to significantly reduce food intake. In studies involving fasted rats, administration of MK-212 resulted in a substantial decrease in food consumption. One study documented a 54% reduction in food intake, underscoring the compound's potent anorectic effect. This reduction is a key aspect of its influence on feeding behavior.
Effect of MK-212 on Food Intake and Behavior in Fasted Rats
| Behavior/Metric | Effect of MK-212 | Significance |
|---|---|---|
| Food Intake | Reduced by 54% | p < 0.001 |
| Grooming Frequency | Reduced | p < 0.01 |
| Locomotion | Reduced | p < 0.001 |
| Resting Duration | Increased | p < 0.01 |
The behavioral satiety sequence (BSS) is a natural progression of behaviors in rats, transitioning from eating to activity, then grooming, and finally resting, which signals the onset of satiety. While MK-212 reduces food intake and increases resting time—actions consistent with enhanced satiety—it does not advance the BSS. Instead, it prevents or disrupts this natural sequence.
Following administration of MK-212, the typical temporal structure of post-feeding behavior is absent. Instead of a sequence beginning with eating, a state of sedation or resting dominates the initial behavioral profile. Eating behavior is suppressed initially and only increases over time. This disruption of the BSS suggests that the reduction in food intake caused by MK-212 is not due to an advancement of natural satiety processes but rather is mediated by a different mechanism, such as sedation.
The 5-HT2C receptor, which MK-212 targets, plays a significant role in the central regulation of metabolic homeostasis. Activation of 5-HT2C receptors is implicated in improving glucose tolerance and insulin (B600854) sensitivity, often in a manner that is independent of changes in body weight or food intake. Research on various 5-HT2C receptor agonists has shown they can ameliorate hyperinsulinemia and enhance glucose tolerance in animal models of obesity and type 2 diabetes. This suggests a primary effect on glucose regulation.
Specifically for MK-212, also known as 6-chloro-2-(1-piperazinyl)pyrazine, studies have shown it affects cerebral glucose utilization. Research using the [14C]2-deoxyglucose technique in rats demonstrated that MK-212, along with other piperazine-containing 5-HT agonists, produced dose-dependent reductions in glucose utilization in most brain structures. However, it also increased glucose use in specific diencephalic areas, indicating a complex and region-specific influence on brain glucose metabolism. This central action on glucose metabolism may contribute to its broader effects on systemic energy balance.
Hormonal Secretion Modulation
MK-212 has been consistently shown to stimulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to a significant increase in serum cortisol levels in humans. This effect is understood to be mediated through the activation of central serotonin receptors, particularly the 5-HT2 receptor.
Studies in healthy male subjects have demonstrated a clear dose-response relationship between orally administered MK-212 and the subsequent rise in serum cortisol. While lower doses may not produce a significant effect, higher doses result in marked elevations of cortisol concentrations in the blood. This response is considered a reliable indicator of the compound's central serotonergic activity. The cortisol response induced by MK-212 is believed to be mediated specifically by the activation of 5-HT2A or 5-HT2C receptors.
Dose-Related Effect of MK-212 on Serum Cortisol Levels
| Oral Dose of MK-212 | Effect on Serum Cortisol |
|---|---|
| 10 mg | Non-significant elevation |
| 20 mg | Significant elevation |
| 40 mg | Significant elevation (greater than 20 mg) |
Stimulation of Serum Prolactin Levels
This compound has been identified as a potent stimulator of serum prolactin secretion in both human and animal subjects. In studies involving healthy human males, MK-212 induced a significant, dose-dependent increase in plasma prolactin concentrations. nih.gov This effect is believed to be mediated through the activation of serotonin 5-HT2 receptors. nih.gov
The prolactin response to MK-212 can be influenced by underlying physiological states. For instance, in patients with obsessive-compulsive disorder (OCD), the prolactin response to MK-212 administration was found to be significantly blunted when compared to healthy control subjects. nih.gov Furthermore, research in animal models has shown that long-term administration of cocaine can inhibit the stimulatory effect of MK-212 on plasma prolactin levels, suggesting that chronic drug exposure can alter the sensitivity of the serotonergic systems that regulate this hormone. deepdyve.com
Summary of MK-212 Effects on Prolactin
| Study Population | Effect of MK-212 | Proposed Mechanism/Context | Reference |
|---|---|---|---|
| Healthy Human Males | Dose-dependent increase in serum prolactin | Mediated by 5-HT2 receptors | nih.gov |
| Patients with OCD | Significantly blunted prolactin response | Suggests diminished serotonergic responsivity in OCD | nih.gov |
| Rats (following long-term cocaine) | Inhibited stimulatory effect on prolactin | Cocaine-induced changes in 5-HT receptor subtypes | deepdyve.com |
Modulation of Corticotropin-Releasing Hormone (CRH) Release
While direct measurements of Corticotropin-Releasing Hormone (CRH) following MK-212 administration are not extensively detailed in available research, the compound's impact is evident through its consistent stimulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system where the hypothalamus releases CRH, which in turn signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). mdpi.comnih.govnih.gov ACTH then travels to the adrenal glands to stimulate the release of glucocorticoids like cortisol in humans and corticosterone (B1669441) in rodents. mdpi.comnih.govnih.gov
Studies have repeatedly demonstrated that MK-212 administration leads to a significant, dose-related increase in serum cortisol levels in healthy humans. nih.govnih.gov Similarly, in animal models, MK-212 stimulates the release of both ACTH and corticosterone. deepdyve.com This consistent elevation of downstream hormones strongly implies that MK-212 initiates a signaling cascade that begins with the release of CRH from the hypothalamus. Interestingly, the cortisol response to MK-212 was observed to be blunted in individuals with OCD. nih.gov In contrast to its effect on prolactin, the stimulatory effect of MK-212 on ACTH and corticosterone was not inhibited by prior long-term cocaine administration in rats, suggesting a differential regulation of these neuroendocrine pathways. deepdyve.com
MK-212 and HPA Axis Activation
| Subject | Measured Hormone | Observed Effect | Inferred Effect on CRH | Reference |
|---|---|---|---|---|
| Humans | Cortisol | Dose-related increase | Stimulation of release | nih.govnih.gov |
| Rats | ACTH & Corticosterone | Significant increase | Stimulation of release | deepdyve.com |
Thermoregulation
Effects on Body Temperature in Animal Models and Human Studies
The effect of this compound on body temperature appears to differ between species according to available studies. In human studies, MK-212, acting as a 5-HT1C/5-HT2 agonist, has been shown to produce a significant elevation in body temperature in healthy control subjects. This hyperthermic response was found to be blunted in a population of schizophrenic patients, suggesting a potential alteration in serotonin receptor responsivity in this group.
Conversely, an early study in animal models reported a different thermoregulatory effect. In normotensive Wistar-Kyoto and spontaneously hypertensive rats, administration of MK-212 was found to produce hypothermic (body temperature-lowering) effects. deepdyve.com This discrepancy highlights potential species-specific differences in the thermoregulatory response to serotonergic stimulation by MK-212.
Addiction and Reward Pathways
Attenuation of Cocaine-Seeking Behavior
MK-212 has demonstrated significant effects on addiction-related behaviors, specifically in the context of cocaine relapse. Research shows that activation of the serotonin 5-HT2C receptor can attenuate the reinstatement of cocaine-seeking behavior. In animal models, rats trained to self-administer cocaine will cease the behavior during an extinction phase where the drug is no longer available. However, this drug-seeking behavior can be reinstated by cues previously associated with the drug or by a priming dose of cocaine itself.
Studies have shown that microinfusions of MK-212 directly into the medial prefrontal cortex (mPFC) dose-dependently reduce both cue-elicited and cocaine-primed reinstatement of this extinguished behavior. This effect appears to be specifically mediated by the 5-HT2C receptor, as it is blocked by co-administration of a 5-HT2C receptor antagonist. It is noteworthy that MK-212 did not significantly impact the ongoing self-administration of cocaine, suggesting its primary influence is on the mechanisms underlying relapse rather than the rewarding properties of ongoing drug use.
Effects on Cocaine-Evoked Hyperactivity
In addition to its effects on drug-seeking, MK-212 also modulates the psychomotor stimulant effects of cocaine. One of the characteristic behavioral responses to cocaine is hyperlocomotion, or a significant increase in physical activity. Research has established that MK-212 attenuates this cocaine-induced hyperactivity.
The mechanism for this effect involves the 5-HT2C receptor, and there is evidence of an interaction with the 5-HT2A receptor subtype. A study found that a combination of a low, subthreshold dose of MK-212 with a 5-HT2A receptor antagonist also effectively reduced cocaine-evoked hyperlocomotion. This behavioral attenuation was correlated with a reduction in cocaine-induced expression of the protein Fos in the dorsolateral caudate-putamen, a brain region involved in motor control. This effect is selective, as the drug combination did not alter spontaneous locomotor activity in the absence of cocaine.
Summary of MK-212 Effects on Cocaine-Related Behaviors
| Behavior | Effect of MK-212 | Key Brain Region | Receptor(s) Implicated | Reference |
|---|---|---|---|---|
| Cocaine-Seeking (Reinstatement) | Attenuation | Medial Prefrontal Cortex (mPFC) | 5-HT2C | |
| Cocaine-Evoked Hyperactivity | Attenuation | Dorsolateral Caudate-Putamen | 5-HT2C (interaction with 5-HT2A) |
Alteration of Serotonergic Function in Cocaine Addiction
The psychostimulant cocaine exerts its addictive effects primarily by blocking the reuptake of monoamine neurotransmitters, including dopamine (B1211576) (DA) and serotonin (5-HT). This action leads to an overstimulation of the brain's reward system, which is heavily mediated by dopamine. The serotonergic system, however, plays a crucial modulatory role in this process. Specifically, serotonin can act as a brake on the dopamine system, and this interaction is a key factor in the neurobiology of cocaine addiction.
Research indicates that the 5-HT2C receptor subtype is particularly important in mediating the influence of serotonin on cocaine's effects. Activation of 5-HT2C receptors generally inhibits the mesocorticolimbic dopamine system, which is central to drug abuse and dependence. The compound this compound is an agonist for the 5-HT2C receptor. By activating these receptors, MK-212 can modulate the neurochemical and behavioral effects of cocaine. Preclinical studies suggest that 5-HT2C receptor agonists may have therapeutic potential in treating cocaine abuse and dependence by attenuating the reinforcing properties of the drug.
Studies in animal models have shown that long-term administration of cocaine can induce changes in 5-HT receptor subtypes. When animals with a history of cocaine administration were challenged with MK-212, the compound's typical stimulatory effect on the release of certain hormones (like vasopressin, oxytocin, and prolactin) was inhibited. This suggests that chronic cocaine exposure alters the functional status of the serotonergic systems that MK-212 acts upon. This alteration of serotonergic function is a critical component in the cycle of cocaine addiction, and targeting it with compounds like MK-212 represents a potential avenue for therapeutic intervention.
Maternal Behavior
The expression of maternal behavior is a complex process regulated by a delicate interplay of neurochemical systems. The serotonergic system, particularly through the 5-HT2C receptor, has been shown to be critically involved in the regulation of these behaviors.
Studies in postpartum female rats have demonstrated that administration of this compound significantly disrupts key components of maternal care in a dose-dependent manner. nih.gov These disrupted behaviors include essential actions for pup survival and development, such as:
Pup retrieval: The act of gathering scattered pups back to the nest.
Pup licking/grooming: Tactile stimulation crucial for pup development.
Nest building: Maintaining a safe and warm environment for the litter.
Pup nursing/crouching: Assuming the arched-back posture over the pups for nursing and warmth. nih.govresearchgate.net
Activation of 5-HT2C receptors by MK-212 leads to a severe impairment of these organized maternal responses. researchgate.net
The disruptive effects of MK-212 on maternal care are specifically mediated by the 5-HT2C receptor. Research has confirmed that the maternal disruptive effect is receptor-specific and can be modulated by other related receptors. For instance, the effects of a 5-HT2A receptor agonist, which also disrupts maternal behavior, can be exacerbated by the co-administration of MK-212. nih.gov This indicates a specific and critical dependence of maternal performance on the proper functioning of 5-HT2C receptors. nih.gov
The neural circuitry underlying maternal behavior is complex, involving numerous interconnected brain regions. The disruptive effects of 5-HT2C receptor activation by MK-212 are linked to its action within specific neuroanatomical substrates.
Microinjection studies have been crucial in identifying these key areas. When MK-212 was infused directly into the ventral tegmental area (VTA) , a core component of the reward system, it severely impaired various maternal responses and suppressed the mother's preference for her pups. This suggests that 5-HT2C receptors in the VTA are critical for maternal motivation. researchgate.net In contrast, microinjections of MK-212 into the medial prefrontal cortex (mPFC) resulted in only minimal disruption of maternal behavior. researchgate.net
The nucleus accumbens (NAc) , another key region in the reward circuit, is also implicated. 5-HT2C receptors within the NAc are believed to modulate the reinforcing properties of rewarding stimuli, which in this context, includes the pups. Other regions identified as part of the broader network modulated by serotonin receptors in maternal behavior include the central amygdala (CeA) and the dorsal raphe (DR) , which is a primary source of serotonin in the brain. nih.gov The specific role of MK-212 in the lateral septum (LSv), medial preoptic area (MPOA), and dentate gyrus (DG) in disrupting maternal behavior requires further direct investigation.
| Brain Region | Effect of MK-212 (5-HT2C Activation) | Impact on Maternal Behavior |
|---|---|---|
| Ventral Tegmental Area (VTA) | Severe impairment of maternal responses | Disruption of maternal motivation and pup preference researchgate.net |
| Medial Prefrontal Cortex (mPFC) | Minimal disruption | Less critical for 5-HT2C mediated maternal motivation researchgate.net |
| Nucleus Accumbens (NAc) | Modulation of reinforcing effects | Potential role in altering the rewarding value of pups |
Nociception and Pain Pathways
Nociception is the neural process of encoding and processing noxious stimuli. The serotonergic system, descending from the brainstem to the spinal cord, is a well-established modulator of pain pathways. The 5-HT2C receptor subtype plays a significant role in this spinal inhibition of pain.
Research using animal models of neuropathic pain, such as chronic constriction injury of a nerve, has shown that activating spinal 5-HT2C receptors can produce antiallodynic effects. Allodynia is a state where pain is caused by a stimulus that does not normally provoke pain. In a rat model of trigeminal neuropathic pain, intrathecal administration (injection into the spinal canal) of MK-212 produced dose-dependent antiallodynic effects. researchgate.net This pain-reducing effect was reversed by pretreatment with a 5-HT2C receptor antagonist, confirming the receptor's specific role. researchgate.net
Similar findings were reported in a neuropathic pain model involving spinal nerve ligation, where intrathecal administration of MK-212 also resulted in dose-dependent antiallodynic effects. nih.gov These studies indicate that MK-212, by stimulating 5-HT2C receptors at the spinal level, can inhibit the transmission of pain signals, particularly in chronic pain states. researchgate.netnih.gov
| Compound | Administration Route | Pain Model | Observed Effect |
|---|---|---|---|
| This compound | Intrathecal | Trigeminal Neuropathic Pain (rat) | Dose-dependent antiallodynic effects researchgate.net |
| This compound | Intrathecal | Spinal Nerve Ligation (rat) | Dose-dependent antiallodynic effects nih.gov |
Cognitive Functions
There is currently insufficient research data available specifically examining the effects of this compound on cognitive functions such as learning, memory, attention, or executive function.
Impact on Reversal Learning
Reversal learning is a cognitive process that involves adapting behavior in response to changing reward contingencies. This form of cognitive flexibility is crucial for navigating dynamic environments. Research into the neurobiological underpinnings of reversal learning has implicated various neurotransmitter systems, including the serotonergic system, where the 5-hydroxytryptamine 2C (5-HT2C) receptor plays a significant role. While direct studies on this compound's impact on reversal learning are not extensively detailed in the available research, the effects of 5-HT2C receptor agonists, a class to which MK-212 belongs, provide valuable insights into its potential role.
Activation of 5-HT2C receptors has been shown to modulate cognitive flexibility and reinforcement learning processes. nih.govnih.gov Studies suggest that 5-HT2C receptors are involved in regulating the sensitivity to both positive and negative feedback, which is a critical component of reversal learning. nih.gov For instance, the 5-HT2C receptor agonist WAY 163909 was found to increase sensitivity to positive feedback and decrease sensitivity to negative feedback in mice performing a probabilistic reversal learning task. nih.gov This modulation of feedback sensitivity can directly impact the ability to adapt when previously rewarded actions are no longer favorable.
Furthermore, research in mice with a loss-of-function mutation in the tryptophan hydroxylase 2 (Tph2) gene, which leads to reduced serotonin synthesis, has demonstrated impairments in reversal learning and cognitive flexibility. nih.gov Notably, the administration of the 5-HT2C receptor agonist CP-809,101 was able to ameliorate these cognitive deficits and abolish perseverative behaviors in these mice. nih.gov This finding suggests that stimulating 5-HT2C receptors can enhance cognitive functions related to behavioral adaptation.
| Compound | Receptor Target | Effect on Reversal Learning | Animal Model |
| WAY 163909 | 5-HT2C Agonist | Increased sensitivity to positive feedback, decreased sensitivity to negative feedback | Mice |
| CP-809,101 | 5-HT2C Agonist | Improved cognitive flexibility and reversal learning | Tph2-KI Mice |
| SB-242084 | 5-HT2C Antagonist | Impaired reversal learning, reduced learning from positive feedback | Rats |
Pro-cognitive Properties in Analogue Compounds
While MK-212 is a 5-HT2C receptor agonist, a separate class of compounds, the flexible analogues of MK-801 (dizocilpine), has been investigated for its neuroprotective and pro-cognitive properties. It is important to note that MK-801 and its analogues are N-methyl-D-aspartate (NMDA) receptor antagonists and are not structurally or functionally related to MK-212. nih.gov However, the study of these compounds provides a broader perspective on pharmacological strategies for cognitive enhancement.
Research into novel open-chain analogues of MK-801 has identified several compounds with significant biobehavioral effects. nih.gov These analogues were synthesized into three main groups: monobenzylamino, benzhydrylamino, and dibenzylamino (DBA) analogues. nih.gov The DBA analogues, in particular, demonstrated pronounced anti-NMDA activity and the ability to block glutamate-induced calcium uptake. nih.gov
One of the most promising compounds from the DBA series, NT-1505, was further investigated for its cognitive-enhancing abilities in an animal model of dementia. nih.gov In this model, cognitive deficits were induced by the cholinotoxin AF64A. The results from behavioral tests, including the active avoidance test and the Morris water maze, indicated that animals treated with NT-1505 showed significantly better learning and memory compared to the control group that only received AF64A. nih.gov The performance of the NT-1505 treated group was nearly comparable to that of the healthy vehicle-treated group. nih.gov
A key finding from the research on these MK-801 analogues is that their behavioral profiles differ significantly from that of MK-801 itself. nih.gov Notably, NT-1505 did not produce the psychotomimetic side effects that are characteristic of MK-801, within the therapeutically relevant dose range. nih.gov Computational docking studies suggested that the flexible nature of these DBA derivatives might lead to a more reversible interaction with the NMDA receptor-channel complex compared to the more rigid structure of MK-801. nih.gov This difference in binding kinetics could potentially explain the absence of PCP-like side effects with these newer compounds. nih.gov
The table below summarizes the pro-cognitive effects of the MK-801 analogue NT-1505 in a preclinical model.
| Compound | Class | Key Findings | Animal Model |
| NT-1505 | Dibenzylamino (DBA) analogue of MK-801 | - Improved learning and memory in an Alzheimer's disease model- Lacked psychotomimetic side effects of MK-801 | AF64A-treated animals |
Therapeutic and Research Applications of Mk 212 Hydrochloride
Preclinical Research Paradigms
Use as a Pharmacological Tool for 5-HT2C Receptor Studies
MK-212 is widely recognized and used as a pharmacological tool for studying the 5-HT2C receptor ncats.ioscielo.br. It acts as a selective agonist at this receptor subtype, displaying higher potency for 5-HT2C receptors compared to 5-HT2A receptors ncats.iotocris.comtocris.com. For instance, studies have reported IC50 values of 0.028 μM for human 5-HT2C receptors and 0.42 μM for human 5-HT2A receptors expressed in HEK293 cells ncats.iotocris.comtocris.com. This selectivity allows researchers to investigate the specific roles and downstream effects mediated by 5-HT2C receptor activation in various biological systems . Research indicates that MK-212 can stimulate phosphoinositide hydrolysis in the cerebral cortex, a common signaling pathway activated by 5-HT2 receptors chemsrc.commedchemexpress.commedchemexpress.com.
Applications in Studying Psychiatric and Neurological Disorders
The selective activation of 5-HT2C receptors by MK-212 makes it a useful probe for studying the involvement of these receptors in psychiatric and neurological disorders . Through its action on 5-HT2C receptors, MK-212 can influence behaviors and physiological processes relevant to these conditions, including mood, anxiety levels, feeding behavior, and potentially cognitive functions . The specific effects observed depend on the brain regions where 5-HT2C receptors are activated and the context of their activation . Studies have utilized MK-212 to explore the role of 5-HT2C receptors in conditions such as anxiety and cocaine addiction in preclinical models ncats.io.
Animal Models of Disease
MK-212 has been employed in various animal models to investigate the pathophysiology of diseases and evaluate the potential of targeting 5-HT2C receptors. For example, it has been used in studies involving animal models of anxiety, where low doses of MK-212 have been hypothesized to exhibit anxiolytic activity in mice ncats.io. In the context of studying sensorimotor gating deficits, which are relevant to schizophrenia, MK-212 has been used in conjunction with MK-801 (dizocilpine), an NMDA receptor antagonist known to disrupt prepulse inhibition (PPI) researchgate.netnih.gov. Systemic administration of MK-212 has been shown to reverse PPI deficits induced by MK-801 in mice, suggesting that 5-HT2C receptor activation can modulate these deficits researchgate.net. Research indicates that the medial prefrontal cortex and ventral hippocampus are critical brain areas responsible for this reversal effect of 5-HT2C agonists on MK-801-induced PPI deficits researchgate.net.
Investigations in Specific Disorders
Obsessive-Compulsive Disorder (OCD)
Research has explored the role of the serotoninergic system in Obsessive-Compulsive Disorder (OCD), and MK-212 has been used as a pharmacological probe in this context nih.govnih.govoup.com. Studies in patients with OCD have investigated the behavioral and hormonal responses to MK-212 administration nih.govnih.gov. While MK-212 did not significantly affect the intensity of OCD symptoms in these studies, it produced slight increases in self-ratings of certain behavioral effects such as nausea, dizziness, and feeling strange nih.govnih.gov. Importantly, studies have observed blunted prolactin and cortisol responses to oral MK-212 in patients with OCD compared to healthy controls, which is consistent with the hypothesis of diminished serotoninergic responsivity in this disorder nih.govnih.gov. These findings suggest potential subsensitivity of at least some serotonin (B10506) receptors in OCD nih.gov.
Depression
Research has investigated the role of serotonergic systems in mood disorders like depression. As a serotonin receptor agonist, MK-212 hydrochloride's effects on these pathways have been studied. While some studies have explored the broader implications of serotonin receptor agonists in the context of depression nih.gov, specific detailed research findings on this compound's direct application or efficacy in treating depression are limited within the provided search results. However, it is categorized as a serotonin receptor agonist, a class of compounds that includes some used as antidepressants nih.gov.
Anxiety
Studies using animal models have investigated the effects of this compound on anxiety-like behaviors. In mice, low doses (0.1 and 0.2 mg/kg) of this compound were hypothesized to exhibit anxiolytic activity, reducing anxiety without affecting motor activity. ncats.iomedkoo.commedkoo.com Conversely, higher doses (0.5 and 1.0 mg/kg) increased blood corticosterone (B1669441) levels and reduced motor activity. ncats.iomedkoo.commedkoo.com
Research in rats using the elevated plus-maze (EPM) and open-field arena models showed dose-dependent effects. An intermediate dose (2.0 mg/kg) of this compound reduced open-arm exploration in the EPM, a behavioral profile consistent with an anxiogenic effect. This effect was prevented by the administration of a 5-HT₂A/₂C receptor antagonist. psu.edu A higher dose (4.0 mg/kg) induced motor-suppressant effects in both the EPM and open-field arena. psu.edu
These findings suggest a complex role for this compound and 5-HT₂ receptors in anxiety, with effects potentially varying based on dose and the specific brain regions involved, such as the basolateral amygdala. psu.edu
Here is a summary of findings on this compound in animal models of anxiety:
| Animal Model | MK-212 Dose (mg/kg) | Observed Effect | Reference |
| Mice | 0.1, 0.2 | Reduced anxiety, no effect on motor activity | ncats.iomedkoo.commedkoo.com |
| Mice | 0.5, 1.0 | Increased corticosterone, reduced motor activity | ncats.iomedkoo.commedkoo.com |
| Rats (Elevated Plus-Maze) | 2.0 | Reduced open-arm exploration (anxiogenic-like) | psu.edu |
| Rats (Elevated Plus-Maze & Open-Field) | 4.0 | Motor-suppressant effects | psu.edu |
Epilepsy
The serotonergic system, particularly the 5-HT₂C receptor, has been implicated in modulating seizure activity and mortality. patsnap.comnih.gov Research using amygdala-kindled mice, a model for temporal lobe epilepsy, has investigated the effects of this compound. In wild-type mice, administration of this compound (10 mg/kg) resulted in seizure-induced respiratory arrest and death in a percentage of animals. patsnap.comnih.gov Increasing the dose to 30 mg/kg led to a higher mortality rate following seizures. patsnap.comnih.gov
Interestingly, these fatal seizures also occurred when the same doses of this compound were administered to mice lacking the 5-HT₂C receptor. patsnap.comnih.gov This suggests that the facilitation of seizure-induced death by this compound in this model may involve a mechanism independent of the 5-HT₂C receptor. patsnap.comnih.gov These findings highlight the complexity of serotonergic involvement in epilepsy and suggest that this compound's effects on seizure-induced mortality in this specific model may not be solely mediated by its primary target, the 5-HT₂C receptor. patsnap.comnih.gov
Spinal Cord Injury
Research has explored the role of serotonin receptors, including the 5-HT₂C subtype, in functional recovery following spinal cord injury (SCI). Studies in rats with cervical spinal cord hemisection, which disrupts respiratory drive, have investigated the effects of serotonergic agonists. physiology.org
While a 5-HT₂A/₂C receptor agonist was shown to induce respiratory-related activity in the phrenic nerve ipsilateral to the hemisection, suggesting involvement of 5-HT₂ receptors in respiratory recovery, the specific role of 5-HT₂C receptors in this context appears complex. physiology.org Administration of this compound, a 5-HT₂C receptor agonist, temporarily depressed phrenic nerve burst amplitudes in the intact phrenic nerve in anesthetized rats. physiology.org However, the quiescent phrenic nerve activity after cervical hemisection was not altered by this compound injection. physiology.org This suggests that while serotonergic pathways are important for recovery after SCI, the direct impact of selectively activating 5-HT₂C receptors with this compound on the lesioned side's respiratory function in this model was not observed. physiology.org Further research cited indicates that recovery of motoneuron and locomotor function after spinal cord injury may depend on constitutive activity in 5-HT₂C receptors. rndsystems.com
Research Methodologies and Considerations
In Vitro Experimental Approaches
In vitro studies utilize controlled laboratory settings to investigate the direct effects of MK-212 hydrochloride on cells and biological processes. These approaches often involve cell culture models, electrophysiological recordings, and biochemical assays.
Cell Culture Models (e.g., HEK293 cells)
Cell culture models, such as Human Embryonic Kidney (HEK293) cells, are frequently used to study the effects of compounds like this compound on specific receptor subtypes. HEK293 cells are an immortalized cell line commonly used in research, including for expressing recombinant proteins and in molecular screening within the pharmaceutical industry. mdpi.comnih.govatcc.org They are of epithelial origin and can be grown in both adherent and suspension cultures. nih.govatcc.org
Studies have utilized HEK293 cells expressing human 5-HT₂C receptors to assess the agonist activity of MK-212. tocris.com For instance, in these cells, this compound demonstrated an EC₅₀ of 0.028 µM in a calcium mobilization assay, indicating its potency in activating the 5-HT₂C receptor and inducing intracellular calcium release. caymanchem.comtocris.combertin-bioreagent.com Its selectivity for 5-HT₂C over 5-HT₂A receptors has also been assessed in HEK293 cells, with an EC₅₀ of 0.42 µM for human 5-HT₂A receptors. caymanchem.comtocris.com
Electrophysiological Recordings (e.g., microiontophoresis)
Electrophysiological recordings are used to measure the electrical activity of neurons and observe how this compound affects their firing patterns. Microiontophoresis is a technique that allows for the localized application of a drug to a single neuron while recording its electrical activity. nih.govnih.gov
Studies using microiontophoresis have examined the inhibitory effects of MK-212 on neuronal activity in rats. medkoo.commedkoo.com For example, microiontophoretically applied MK-212 showed weak and variable inhibition on spontaneously firing somatosensory cerebral cortical neurons compared to serotonin (B10506) (5-HT). medkoo.commedkoo.com However, on dorsal raphe neurons, MK-212 exerted potent inhibitory effects comparable to those of 5-HT. medkoo.commedkoo.com In the substantia nigra pars reticulata (SNr) of anesthetized rats, local application of a 5-HT₂C receptor agonist, such as RO 60-0175 (another 5-HT₂C agonist, often studied alongside MK-212), by microiontophoresis caused excitation in a majority of SNr neurons, while some were inhibited or unaffected. researchgate.net These effects were prevented by a selective 5-HT₂C antagonist. researchgate.net
Biochemical Assays (e.g., calcium mobilization assay)
Biochemical assays are employed to measure the biochemical responses of cells to this compound. The calcium mobilization assay is a common method to assess the activation of G protein-coupled receptors, such as 5-HT₂C receptors, which signal through the mobilization of intracellular calcium. nih.gov
As mentioned earlier, the calcium mobilization assay in HEK293 cells expressing human 5-HT₂C receptors has been used to determine the potency of this compound, yielding an EC₅₀ value of 0.028 µM. caymanchem.comtocris.combertin-bioreagent.com This indicates that MK-212 effectively stimulates the release of intracellular calcium via 5-HT₂C receptor activation. caymanchem.combertin-bioreagent.com
In Vivo Experimental Approaches in Animal Models
In vivo studies involve administering this compound to living organisms, typically animal models, to investigate its effects on behavior and physiological processes within a complex system.
Rodent Models (e.g., mice, rats)
Rodent models, including mice and rats, are widely used in preclinical research to study the behavioral and physiological effects of compounds like this compound. mdpi.com Their use allows for the investigation of drug effects in a whole organism context.
Studies in rats have shown that systemic administration of MK-212 can reduce food intake. caymanchem.combioscience.co.uk In mice, dose-dependent effects of MK-212 on behavior have been demonstrated. medkoo.commedkoo.com High doses (0.5 and 1.0 mg/kg) of intraperitoneal MK-212 in mice increased blood corticosterone (B1669441) levels and reduced motor activity. medkoo.commedkoo.com Lower doses (0.1 and 0.2 mg/kg) were hypothesized to reduce anxiety without affecting motor activity. medkoo.commedkoo.com Research in DBA/1 mice indicated that MK-212 at doses of 5–20 mg/kg did not affect seizure-induced respiratory arrest. plos.org
Behavioral Assays (e.g., elevated plus-maze, open-field arena, pup retrieval, food retrieval, nest building)
Behavioral assays are crucial for evaluating the impact of this compound on various behaviors in rodent models. These assays are designed to assess aspects such as anxiety, locomotor activity, and maternal behaviors.
The elevated plus-maze and open-field arena are common tests used to evaluate anxiety and locomotor activity in rodents. nih.govpsu.educpn.or.kr In rats, a high dose (4.0 mg/kg) of MK-212 induced motor-suppressant effects in both the elevated plus-maze and open-field arena. nih.govpsu.edu An intermediate dose (2.0 mg/kg) reduced open-arm exploration in the elevated plus-maze, consistent with an anxiogenic effect, without significantly affecting entries into closed arms or motor activity in the open-field arena. nih.govpsu.edu
Maternal behaviors, such as pup retrieval, pup licking, pup nursing, and nest building, have been studied in postpartum female rats treated with MK-212. researchgate.netcore.ac.uk Acute injection of MK-212 significantly disrupted pup retrieval, pup licking, pup nursing, and nest building in a dose-dependent manner. researchgate.net Microinjection of MK-212 into the ventral tegmental area (VTA) severely impaired pup retrieval, nest building, and pup crouching, and also significantly suppressed pup preference. researchgate.netcore.ac.uk Intra-nucleus accumbens shell or medial preoptic area infusion of MK-212 showed minimal or no effect on pup retrieval and other maternal responses. nih.gov MK-212 has also been shown to suppress food retrieval, suggesting a more general effect on motivated behaviors. nih.gov
Here is a summary of some research findings in a table format:
| Research Area | Model/Methodology | Key Findings Related to this compound | Citation |
| Receptor Activity | In vitro (HEK293 cells, Calcium mobilization assay) | Agonist at human 5-HT₂C receptor (EC₅₀ = 0.028 µM). Selective for 5-HT₂C over 5-HT₂A (EC₅₀ = 0.42 µM). | caymanchem.comtocris.combertin-bioreagent.com |
| Neuronal Activity | In vitro/In vivo (Rats, Microiontophoresis) | Weak inhibition on cortical neurons; potent inhibition on dorsal raphe neurons. medkoo.commedkoo.com Local application in SNr excited a majority of neurons. researchgate.net | medkoo.commedkoo.comresearchgate.net |
| Food Intake | In vivo (Rats) | Reduces food intake. caymanchem.combioscience.co.uk | caymanchem.combioscience.co.uk |
| Motor Activity | In vivo (Mice, Rats, Open-field arena) | High doses increased blood corticosterone and reduced motor activity in mice. medkoo.commedkoo.com High doses induced motor-suppressant effects in rats. nih.govpsu.edu | medkoo.commedkoo.comnih.govpsu.edu |
| Anxiety-like Behavior | In vivo (Mice, Rats, Elevated plus-maze) | Low doses hypothesized to reduce anxiety in mice. medkoo.commedkoo.com Intermediate dose in rats reduced open-arm exploration, suggesting anxiogenic effect. nih.govpsu.edu | medkoo.commedkoo.comnih.govpsu.edu |
| Maternal Behavior | In vivo (Rats, Pup retrieval, Nest building, etc.) | Disrupted pup retrieval, licking, nursing, and nest building (dose-dependent). researchgate.net Intra-VTA infusion severely impaired pup retrieval, nest building, and pup crouching. researchgate.netcore.ac.uk | researchgate.netcore.ac.uk |
| Other Motivated Behavior | In vivo (Rats, Food retrieval) | Suppressed food retrieval. nih.gov | nih.gov |
Human Subject Research Considerations
Research involving this compound has also been conducted in human subjects to explore its physiological and behavioral effects.
Clinical Trial Design
Human studies investigating MK-212 have been conducted. psu.edu, ucl.ac.uk While specific details on the clinical trial designs for MK-212 in humans are not extensively provided in the search results, research involving psychoactive compounds in humans often employs designs such as single-blind cross-over studies to assess effects and minimize bias. bmj.com, uni-regensburg.de Studies in rats investigating MK-212's effects on maternal behavior have utilized a cross-over design. nih.gov
Monitoring of Physiological and Behavioral Responses
In human studies, the administration of MK-212 has been shown to promote the secretion of serum prolactin and cortisol. wikipedia.org, ucl.ac.uk Behavioral responses monitored in human research have included subjective ratings such as "feeling high" and "feeling strange," which were significantly increased by MK-212 at a dose of 20 mg in some studies. wikipedia.org
In animal studies, a variety of physiological and behavioral responses have been monitored. MK-212 significantly enhanced the release of acetylcholine (B1216132) in the prefrontal cortex and hippocampus of rats. nih.gov It has also been shown to increase plasma prolactin concentration in rats, although it was less potent than DOI. nih.gov Behavioral monitoring in animal models includes assessing maternal behaviors like pup retrieval, pup licking, pup nursing, and nest building nih.gov, researchgate.net, nih.gov, as well as fear-induced antinociception using tests like the writhing test unesp.br, unesp.br, researchgate.net, and parameters related to cocaine-seeking behavior and hyperlocomotion nih.gov, cij.gob.mx, nih.gov. MK-212 also affected postictal breathing parameters in mice. nih.gov
Drug Interaction Studies
Investigations have explored the interactions of this compound with other pharmacological agents, particularly serotonin antagonists, to understand the receptor mechanisms underlying its effects.
Interactions with Serotonin Antagonists (e.g., SB242084, Ritanserin (B1680649), LY53857)
Studies have demonstrated interactions between MK-212 and various serotonin antagonists, highlighting the involvement of specific receptor subtypes.
SB242084: SB242084, a selective 5-HT₂C receptor antagonist, has been shown to counteract the effects of MK-212 in several contexts. Pretreatment with SB242084 alleviated MK-212-induced disruption of pup retrieval in rats. nih.gov, researchgate.net, nih.gov Intra-dPAG administration of SB242084 blocked the enhancement of fear-induced antinociception provoked by intra-dPAG MK-212 in mice. unesp.br Similarly, intra-amygdala pretreatment with SB242084 blocked the effects of intra-amygdala MK-212 on fear-induced antinociception. unesp.br Co-administration of SB242084 blocked the effects of MK-212 on the reinstatement of extinguished cocaine-seeking behavior when administered into the mPFC. nih.gov Furthermore, concurrent administration of SB242084 and MK-212 showed interaction effects in attenuating cocaine hyperlocomotion and Fos expression in the caudate-putamen. nih.gov
Ritanserin: Ritanserin, a mixed 5-HT₂A/₂C receptor antagonist with higher affinity for 5-HT₂C receptors, has also been shown to interact with MK-212. Microinfusion of ritanserin into the basolateral amygdala prevented the anxiogenic-like effects induced by systemically administered MK-212 in rats exposed to the elevated plus-maze. scielo.br, psu.edu Ritanserin also affected MK-212-induced prolactin release in rats, whereas a selective 5-HT₂ antagonist (amperozide) did not. nih.gov
LY53857: LY53857, a 5-HT₂A/₂B/₂C antagonist, has been used in studies involving MK-212. It was shown to attenuate the increase in acetylcholine release in the prefrontal cortex and hippocampus of rats induced by MK-212. nih.gov LY53857 is generally described as an essentially non-selective 5-HT₂ receptor antagonist utilized in research involving 5-HT₂C agonists like MK-212. u-szeged.hu, tocris.com, physiology.org
Interactions between MK-212 and these antagonists highlight the significant role of 5-HT₂ receptors, particularly the 5-HT₂C subtype, in mediating the observed effects of MK-212.
Interactions with NMDA Receptor Antagonists (e.g., MK-801)
Studies have investigated the interplay between this compound and NMDA receptor antagonists like MK-801 (Dizocilpine). MK-801 is a noncompetitive antagonist that blocks the ion channel of the NMDA receptor nih.govwikipedia.org. Research indicates that NMDA receptor antagonists can increase serotonin and glutamate (B1630785) release in certain brain regions, such as the medial prefrontal cortex oup.com.
While direct interactions where this compound directly binds to the NMDA receptor are not the primary focus of the available literature, studies explore how activating serotonergic pathways with compounds like MK-212 can modulate the effects of NMDA receptor antagonists on behavior and neurochemistry. For instance, research on MK-801-induced hyperlocomotion in mice suggests that serotonin 5-HT2A/2C receptor blockade can attenuate this effect researchgate.net. Although this study focuses on risperidone's action, it highlights the involvement of 5-HT2A/2C receptors, which are targets of MK-212, in modulating the behavioral effects of MK-801.
Further research has examined the role of different monoamine receptors, including serotonergic receptors, in controlling the release of serotonin and glutamate induced by MK-801 in the medial prefrontal cortex oup.com. These studies aim to understand the complex neurochemical interactions underlying the effects of both NMDA antagonists and serotonergic agonists.
Interactions with Other Psychoactive Compounds (e.g., Fluoxetine, Pindolol, Cocaine)
This compound has been studied for its interactions with various other psychoactive compounds, revealing complex modulatory effects, particularly within the serotonergic system.
Fluoxetine: Research indicates that Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), can interact with the effects mediated by 5-HT2C receptors, a primary target of MK-212. Studies in mice suggest that acute systemic administration of Fluoxetine or intra-amygdala injection of a selective 5-HT2C receptor antagonist can prevent the enhancement of antinociception induced by intra-amygdala injection of MK-212 nih.gov. This suggests that Fluoxetine may act as a 5-HT2C receptor antagonist in certain contexts nih.gov. Chronic Fluoxetine treatment has also been shown to antagonize the enhancement of antinociception produced by intra-amygdala or intra-PAG injection of MK-212 researchgate.net.
Pindolol: Interactions between this compound and Pindolol, a beta-adrenergic receptor antagonist with 5-HT1A partial agonist properties, have been investigated, particularly concerning neuroendocrine responses. A study in normal men examined the effect of Pindolol pretreatment on MK-212-induced plasma cortisol and prolactin responses nih.gov. MK-212 significantly increased plasma cortisol and prolactin levels nih.gov. Pindolol pretreatment did not diminish the MK-212-induced cortisol response, suggesting mediation by 5-HT2A or 5-HT2C receptor activation, or both, despite 5-HT1A inhibition nih.gov. However, the MK-212-induced prolactin response was significantly inhibited by Pindolol pretreatment nih.gov. These findings suggest a potential cooperativity between 5-HT1A and 5-HT2A/5-HT2C receptors in the serotonin-dependent stimulation of prolactin secretion nih.gov.
Cocaine: The interaction between this compound and Cocaine, a stimulant, has been explored, particularly regarding locomotor activity and neuroendocrine responses. Studies have shown that the preferential 5-HT2CR agonist MK-212 can significantly attenuate acute cocaine-evoked hyperactivity at higher doses (e.g., 2 mg/kg), while a lower dose (e.g., 0.3 mg/kg) enhanced it in rats nih.gov. This suggests that 5-HT2CRs exert an influence on hyperactivity evoked by acute cocaine administration nih.gov. Furthermore, the combination of a 5-HT2A antagonist (M100907) and MK-212 (a 5-HT2C agonist) has been shown to significantly attenuate cocaine-induced hyperlocomotion and Fos protein expression in the caudate-putamen, suggesting an interaction between 5-HT2A and 5-HT2C receptors in mediating these effects nih.gov. Long-term cocaine administration in rats has been shown to inhibit the stimulatory effect of MK-212 on plasma levels of vasopressin, oxytocin, and prolactin, as well as plasma renin activity and concentration, while not inhibiting the effect on ACTH or corticosterone concentrations nih.gov. This differential effect could be related to cocaine-induced changes in different 5-HT receptor subtypes nih.gov.
Below are interactive data tables summarizing some of the research findings on these interactions:
| Interaction | Compound(s) Involved | Observed Effect | Notes | Source |
| MK-212 + Fluoxetine | MK-212, Fluoxetine | Acute Fluoxetine prevents MK-212-induced enhancement of antinociception. | Suggests Fluoxetine may act as a 5-HT2C antagonist. | nih.gov |
| MK-212 + Chronic Fluoxetine | MK-212, Chronic Fluoxetine | Chronic Fluoxetine antagonizes MK-212-induced enhancement of antinociception. | Effects observed in amygdala and PAG. | researchgate.net |
| MK-212 + Pindolol | MK-212, Pindolol | Pindolol inhibits MK-212-induced prolactin response. | Cortisol response not diminished. Suggests 5-HT1A/5-HT2A/2C cooperativity. | nih.gov |
| MK-212 + Cocaine (Acute) | MK-212, Cocaine | Higher dose MK-212 attenuates cocaine-evoked hyperactivity. | Lower dose MK-212 enhances hyperactivity. | nih.gov |
| MK-212 + M100907 + Cocaine | MK-212, M100907, Cocaine | Attenuates cocaine-induced hyperlocomotion and Fos expression. | Suggests 5-HT2A/5-HT2C receptor interaction. | nih.gov |
| MK-212 + Chronic Cocaine | MK-212, Chronic Cocaine | Inhibits MK-212's stimulatory effect on certain hormones (vasopressin, oxytocin, prolactin, renin). | Effect not seen on ACTH or corticosterone. May relate to 5-HT receptor changes. | nih.gov |
| Study Focus | Animal Model | MK-212 Dose (Route) | Interacting Compound (Dose, Route) | Key Finding | Source |
| Antinociception Interaction with Fluoxetine | Mice | Intra-amygdala | Fluoxetine (Acute Systemic) | Acute Fluoxetine prevented MK-212 effect. | nih.gov |
| Antinociception Interaction with Fluoxetine | Mice | Intra-amygdala/PAG | Fluoxetine (Chronic, 5.0 mg/kg s.c.) | Chronic Fluoxetine antagonized MK-212 effect. | researchgate.net |
| Neuroendocrine Response with Pindolol | Men | Not specified (Oral) | Pindolol (Pretreatment) | Pindolol inhibited MK-212-induced prolactin release, but not cortisol. | nih.gov |
| Cocaine-Evoked Hyperactivity | Rats | 0.3 mg/kg (i.p.) | Cocaine (Acute) | Enhanced cocaine-evoked hyperactivity. | nih.gov |
| Cocaine-Evoked Hyperactivity | Rats | 2 mg/kg (i.p.) | Cocaine (Acute) | Attenuated cocaine-evoked hyperactivity. | nih.gov |
| Cocaine-Induced Locomotion and Fos Expression | Rats | 0.125 mg/kg | Cocaine (15 mg/kg i.p.) + M100907 (0.025 mg/kg) | Combination attenuated cocaine effects. | nih.gov |
| Neuroendocrine Response with Chronic Cocaine | Rats | 1, 5, 10 mg/kg (i.p.) | Cocaine (Chronic, 15 mg/kg IP twice daily for 7 days) | Inhibited MK-212's effect on certain hormones (vasopressin, oxytocin, prolactin, renin), not others (ACTH, corticosterone). | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Targets
Research continues to explore novel therapeutic targets modulated by MK-212 hydrochloride's agonist activity, particularly at the 5-HT₂C receptor. Studies have implicated 5-HT₂C receptors in various neurological and psychiatric conditions, suggesting potential therapeutic avenues beyond its historical research uses. For instance, activation of 5-HT₂C receptors has been investigated for its potential role in modulating behaviors related to addiction and anxiety. ncats.ioncats.iopsu.edusigmaaldrich.com Future research may focus on identifying specific neural circuits and downstream effectors through which 5-HT₂C receptor activation by compounds like this compound exerts its effects, potentially revealing new targets for pharmacological intervention. The involvement of 5-HT₂C receptors in modulating cortical dopamine (B1211576) efflux, where their stimulation appears to inhibit this efflux, highlights a potential area for further investigation into the interplay between serotonergic and dopaminergic systems. researchgate.net
Advanced Neuroimaging Techniques to Elucidate Neural Circuitry
Advanced neuroimaging techniques offer promising avenues for elucidating the specific neural circuitry targeted by this compound. Techniques such as fMRI, PET, and in vivo electrophysiology can help map the activation patterns in the brain following administration of this compound, providing insights into the regions and circuits involved in its behavioral and physiological effects. While some studies have used in vivo approaches to assess the effects of MK-212 in specific brain regions like the hippocampus and periaqueductal gray (PAG) nih.govresearchgate.net, advanced imaging could provide a more comprehensive, system-level understanding of its actions. Such studies could help differentiate the roles of 5-HT₂C and other receptor subtypes in mediating distinct effects and identify the functional connectivity changes associated with receptor activation.
Development of More Selective Receptor Modulators
Given that this compound is not exclusively selective for the 5-HT₂C receptor wikipedia.org, a significant future direction involves the development of more selective receptor modulators. Compounds with higher selectivity for the 5-HT₂C receptor, or even subtype-selective positive allosteric modulators (PAMs), could offer improved therapeutic profiles with reduced off-target effects. axonmedchem.com Research into structure-activity relationships based on the MK-212 scaffold or novel chemical series is crucial for designing such compounds. The development and study of highly selective agonists and antagonists, like RS 102221 for 5-HT₂C receptors, have already been instrumental in dissecting the specific roles of these receptors in behavior. nih.gov Future work will likely focus on synthesizing novel chemical entities with enhanced specificity and evaluating their pharmacological properties in detail.
Long-term Behavioral and Neurophysiological Effects of Chronic Administration
While some research has explored the effects of repeated administration of 5-HT₂C agonists like MK-212 in preclinical models, a more thorough understanding of the long-term behavioral and neurophysiological effects of chronic administration is needed. nih.gov This includes investigating potential changes in receptor sensitivity, downstream signaling pathways, and enduring alterations in neural circuit function. Studies on chronic administration could reveal adaptive changes in the brain that occur with prolonged receptor activation and help predict potential outcomes or limitations of long-term therapeutic use of 5-HT₂C agonists. For example, research on other serotonergic agents suggests that chronic treatment can lead to complex changes in receptor expression and function. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
